Tert-butyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylate
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Overview
Description
Tert-butyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylate: is a chemical compound belonging to the triazine class of heterocyclic aromatic organic compounds Triazines are characterized by a ring structure containing three nitrogen atoms and three carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylate typically involves the reaction of cyanuric chloride with tert-butylamine and dimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at a temperature range of 0°C to 25°C. The reaction mixture is then subjected to purification techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is common to maintain optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the triazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H₂) are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazines.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-butyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Used as an antioxidant in lubricant oils.
Cyanuric chloride: A key starting material in the synthesis of triazine derivatives.
Uniqueness: Tert-butyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylate is unique due to its specific functional groups and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O2/c1-10(2,3)17-7(16)6-12-8(11)14-9(13-6)15(4)5/h1-5H3,(H2,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGHOXBOQIMDNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC(=NC(=N1)N(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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